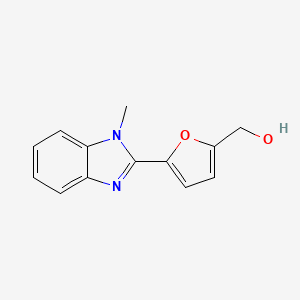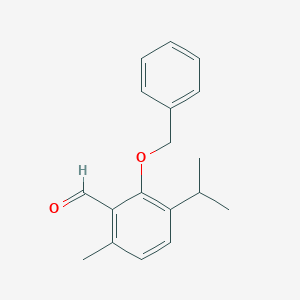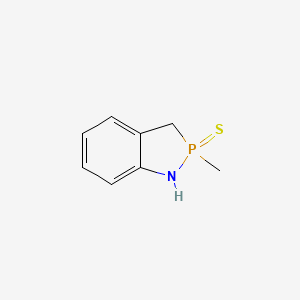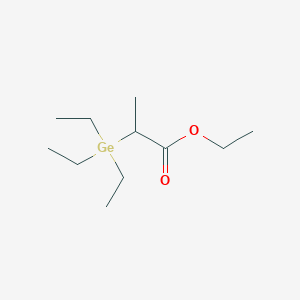
5-Bromo-4,4,5,5-tetrafluoropent-1-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-4,4,5,5-tetrafluoropent-1-ene: is a chemical compound with the molecular formula C5H5BrF4 and a molecular weight of 220.991 g/mol . This compound is characterized by the presence of bromine and fluorine atoms, which contribute to its unique chemical properties. It is commonly used in various chemical reactions and has applications in scientific research and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-4,4,5,5-tetrafluoropent-1-ene typically involves the reaction of 1-bromo-2-iodotetrafluoroethane with allyltrimethylsilane under specific conditions . The reaction is carried out in the presence of a catalyst, such as palladium, and requires careful control of temperature and pressure to achieve high yields.
Industrial Production Methods: Industrial production of this compound involves large-scale chemical processes that ensure the compound’s purity and consistency. The production process includes multiple steps, such as purification, distillation, and quality control, to meet industry standards.
Chemical Reactions Analysis
Types of Reactions: 5-Bromo-4,4,5,5-tetrafluoropent-1-ene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using reagents like sodium iodide or potassium fluoride.
Addition Reactions: The double bond in the compound allows for addition reactions with halogens, hydrogen, and other electrophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions:
Substitution Reactions: Sodium iodide in acetone, potassium fluoride in dimethyl sulfoxide.
Addition Reactions: Halogens (e.g., chlorine, bromine), hydrogen gas with a palladium catalyst.
Oxidation and Reduction Reactions: Potassium permanganate for oxidation, lithium aluminum hydride for reduction.
Major Products Formed:
Substitution Reactions: 5-Iodo-4,4,5,5-tetrafluoropent-1-ene, 5-Fluoro-4,4,5,5-tetrafluoropent-1-ene.
Addition Reactions: 5-Bromo-4,4,5,5-tetrafluoropentane, 5-Bromo-4,4,5,5-tetrafluoropent-2-ene.
Oxidation and Reduction Reactions: 5-Bromo-4,4,5,5-tetrafluoropentanoic acid, 5-Bromo-4,4,5,5-tetrafluoropentanol.
Scientific Research Applications
Chemistry: 5-Bromo-4,4,5,5-tetrafluoropent-1-ene is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules through various chemical reactions .
Biology: In biological research, this compound is used to study the effects of halogenated compounds on biological systems. It serves as a model compound to understand the interactions between halogens and biological molecules.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of new pharmaceuticals. Its unique properties make it a valuable candidate for drug design and discovery.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of 5-Bromo-4,4,5,5-tetrafluoropent-1-ene involves its interaction with molecular targets through its bromine and fluorine atoms. These interactions can lead to changes in the structure and function of the target molecules. The compound’s effects are mediated through pathways involving halogen bonding and electron transfer processes .
Comparison with Similar Compounds
5-Bromo-4,4,5,5-tetrafluoropentanoic acid: This compound has a similar structure but contains a carboxylic acid group instead of an alkene group.
5-Bromo-4,4,5,5-tetrafluoropentanol: This compound has a hydroxyl group instead of an alkene group.
5-Bromo-4,4,5,5-tetrafluoropentan-2-one: This compound contains a ketone group instead of an alkene group.
Uniqueness: 5-Bromo-4,4,5,5-tetrafluoropent-1-ene is unique due to its combination of bromine and fluorine atoms with an alkene group. This combination provides distinct reactivity and stability, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
5-bromo-4,4,5,5-tetrafluoropent-1-ene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5BrF4/c1-2-3-4(7,8)5(6,9)10/h2H,1,3H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWEXYRCGFUEWLF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC(C(F)(F)Br)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5BrF4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80520377 |
Source


|
| Record name | 5-Bromo-4,4,5,5-tetrafluoropent-1-ene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80520377 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.99 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89965-92-4 |
Source


|
| Record name | 5-Bromo-4,4,5,5-tetrafluoropent-1-ene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80520377 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![{[1-(4-Methylbenzene-1-sulfonyl)-1H-pyrrol-2-yl]sulfanyl}acetic acid](/img/structure/B14378963.png)




![5-[3-(Methoxymethyl)-2,4,6-trimethylphenyl]cyclohexane-1,3-dione](/img/structure/B14378980.png)
![[4-(Tert-butylsulfanyl)butoxy]benzene](/img/structure/B14378987.png)

![4,7-Dihydroxy-3-[(4-nitrophenyl)sulfanyl]-2H-1-benzopyran-2-one](/img/structure/B14379017.png)


![4-(4-Methoxyphenyl)-3-phenyl-5H-indeno[1,2-B]pyridine](/img/structure/B14379039.png)
![{[[1,1'-Bi(cyclohexane)]-4-yl]oxy}(1-hydroxyethyl)oxophosphanium](/img/structure/B14379043.png)
